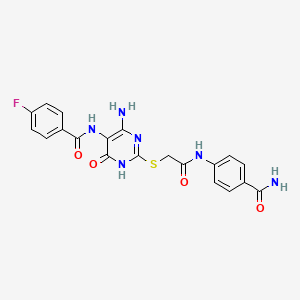
2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide” is a chemical compound with the molecular formula C20H21N5O5S and a molecular weight of 443.4812.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide”. However, there are general methods for the synthesis of pyrimidine derivatives3. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated3.Molecular Structure Analysis
The molecular structure of “2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide” can be inferred from its molecular formula, C20H21N5O5S12. However, the specific structural details such as bond lengths, bond angles, and conformation are not available in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving “2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide” are not available in the search results. However, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide” are not available in the search results.Scientific Research Applications
Synthesis and Potential PET Agents for Alzheimer's Disease
- A study by Gao et al. (2017) reported the synthesis of carbon-11-labeled isonicotinamides, including compounds structurally related to 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide, as potential PET (Positron Emission Tomography) agents for imaging GSK-3 (Glycogen Synthase Kinase-3) enzyme activity in Alzheimer's disease. The synthesis involved multiple steps, including O-[11C]methylation, and the resulting compounds showed high radiochemical yield and purity, indicating their potential usefulness in neurological research and diagnostic imaging (Gao, M., Wang, M., & Zheng, Q., 2017).
Carrier-Mediated Uptake in Cancer Cells
- Another study focused on the carrier-mediated uptake of YM155 monobromide, a compound structurally similar to 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide, into human solid tumor and lymphoma cells. This research highlighted the importance of understanding how such compounds are transported into cancer cells, potentially leading to the development of more effective cancer therapies. The study showed that YM155 was taken up in a carrier-mediated manner across various cancer cell lines, suggesting that similar compounds could be designed to target cancer cells specifically (Minematsu, T., et al., 2009).
Prevention of Cerebral Vasospasm
- Research by Zuccarello et al. (1996) investigated endothelin receptor antagonists, structurally related to 2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide, for their effectiveness in preventing cerebral vasospasm following subarachnoid hemorrhage. The study demonstrated that oral administration of these compounds significantly reduced the constriction of the basilar artery in a rabbit model, suggesting potential applications in preventing complications following cerebral hemorrhages (Zuccarello, M., et al., 1996).
Safety And Hazards
The safety and hazards associated with “2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide” are not available in the search results.
Future Directions
The future directions for the study and application of “2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide” are not available in the search results.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-3-5-16-14(17-10)18-13(19)11-4-6-15-12(9-11)21-8-7-20-2/h3-6,9H,7-8H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFCWZKXWZLMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2466356.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)






![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)

![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2466375.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea](/img/structure/B2466376.png)